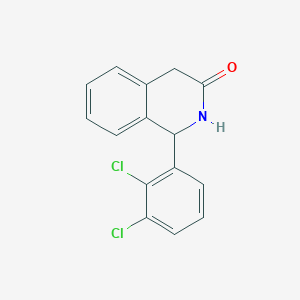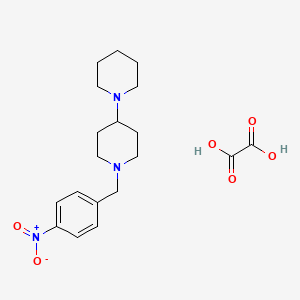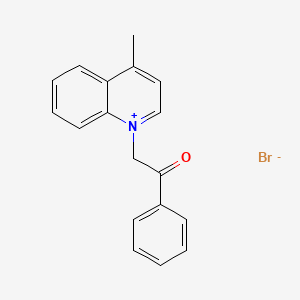![molecular formula C18H37NO B5156564 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. This compound is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and activation of B cells, a type of white blood cell involved in the immune response.
Mécanisme D'action
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol works by selectively inhibiting the activity of BTK, a key regulator of B cell function. BTK plays a critical role in the signaling pathways that lead to B cell activation and proliferation. By blocking BTK activity, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol can prevent the growth and survival of cancer cells that depend on B cell signaling. In addition, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol can suppress the immune response in autoimmune diseases by inhibiting B cell activation and antibody production.
Biochemical and physiological effects:
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. The compound is well-tolerated in preclinical models and has a low toxicity profile. In addition to its effects on B cells, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been shown to inhibit the activity of other kinases involved in cancer and immune signaling pathways, such as AKT and JAK.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol is a highly selective inhibitor of BTK, which makes it a valuable tool for studying the role of B cells in disease. The compound has also shown efficacy in preclinical models of cancer and autoimmune diseases, which suggests that it could have therapeutic potential in humans. However, the complex synthesis method and proprietary nature of the compound may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and immune function. Another direction is the evaluation of 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol in clinical trials for the treatment of various cancers and autoimmune diseases. Additionally, further studies are needed to understand the long-term effects of BTK inhibition on immune function and the potential for resistance to develop over time.
Méthodes De Synthèse
The synthesis of 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process is complex and requires specialized equipment and expertise. The exact details of the synthesis method are proprietary information and not publicly available.
Applications De Recherche Scientifique
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. The compound has also been evaluated in models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has demonstrated efficacy in suppressing the immune response.
Propriétés
IUPAC Name |
6-[(4-tert-butylcyclohexyl)amino]-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-14(8-7-13-18(5,6)20)19-16-11-9-15(10-12-16)17(2,3)4/h14-16,19-20H,7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNQJFXWUYGWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Tert-butylcyclohexyl)amino]-2-methyl-2-heptanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)

![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)



![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)

![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)